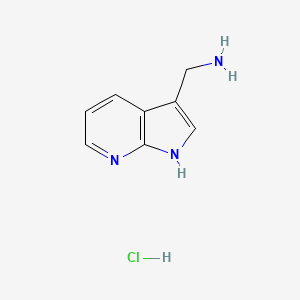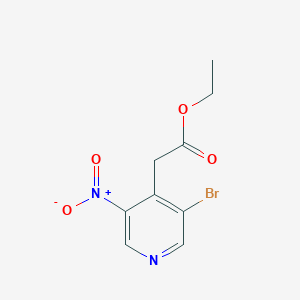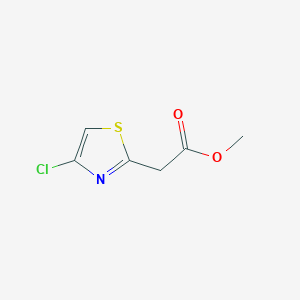
4-Chloromethyl-2-(4-methoxyphenyl)-5-methylthiazole
Overview
Description
The compound “4-Chloromethyl-2-(4-methoxyphenyl)-5-methylthiazole” is a chemical compound with a linear formula of C12H12O2N1Cl1 . It’s important to note that the information available is limited and may not cover all aspects of the compound.
Molecular Structure Analysis
The molecular structure of “4-Chloromethyl-2-(4-methoxyphenyl)-5-methylthiazole” consists of 11 Carbon atoms, 10 Hydrogen atoms, 1 Nitrogen atom, 1 Oxygen atom, 1 Sulfur atom, and 1 Chlorine atom . The molecular weight of the compound is 239.72 .Physical And Chemical Properties Analysis
The compound “4-Chloromethyl-2-(4-methoxyphenyl)-5-methylthiazole” is a solid at room temperature . It has a predicted boiling point of 359.6° C at 760 mmHg and a predicted density of 1.2 g/cm3 . The refractive index is predicted to be n20D 1.55 .Scientific Research Applications
Synthetic Applications
Chemical Synthesis and Optimization : One study discusses the synthesis of 5-(2-chloroethyl)-4-methylthiazole, a related compound, using phosphorus pentachloride, highlighting a methodological advancement in the synthesis of hypnotic, tranquilizer, and anticonvulsant drugs É. A. Antonov et al., 1999. Another research explores the molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives containing triazole as epidermal growth factor receptor (EGFR) inhibitors, indicating the role of such compounds in developing cancer therapies A. Karayel, 2021.
Corrosion Inhibition
Material Science and Corrosion Inhibition : The efficacy of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole as a corrosion inhibitor for mild steel in hydrochloric acid medium was demonstrated, with inhibition efficiency reaching up to 98% at certain concentrations, highlighting the potential industrial applications of these compounds in protecting materials F. Bentiss et al., 2009.
Pharmacological Research
Enzymatic and Antimicrobial Potential : A study on S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols revealed excellent cholinesterase inhibitory potential, which is significant for treating diseases related to cholinergic dysfunction like Alzheimer's M. Arfan et al., 2018. Additionally, the antimicrobial activity of some new 1,2,4-triazole derivatives was investigated, providing insights into the development of new antimicrobial agents H. Bektaş et al., 2007.
Safety And Hazards
The compound “4-Chloromethyl-2-(4-methoxyphenyl)-5-methylthiazole” is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 . It has hazard statements H302 - H315 - H317 - H319 - H400 and precautionary statements P261 - P273 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .
properties
IUPAC Name |
4-(chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c1-8-11(7-13)14-12(16-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFLSELJWXQWQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloromethyl-2-(4-methoxyphenyl)-5-methylthiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1405004.png)
![Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B1405005.png)




![tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1405014.png)

![Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate](/img/structure/B1405018.png)

![2-Azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1405021.png)
![6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B1405022.png)